2-(1H-pyrrol-2-yl)acetic Acid

Description

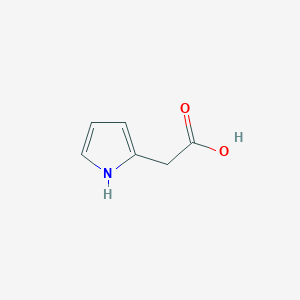

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrrol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2/c8-6(9)4-5-2-1-3-7-5/h1-3,7H,4H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVUHUYQEAGMUNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400972 | |

| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79673-53-3 | |

| Record name | 2-(1H-pyrrol-2-yl)acetic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1H-pyrrol-2-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(1H-pyrrol-2-yl)acetic Acid: Strategies, Starting Materials, and Mechanistic Insights

Abstract

2-(1H-pyrrol-2-yl)acetic acid is a pivotal molecular scaffold, serving as a critical precursor in the synthesis of numerous pharmacologically significant molecules, most notably non-steroidal anti-inflammatory drugs (NSAIDs) such as Zomepirac and Ketorolac.[1] Its structural motif is also integral to various natural products and advanced materials. The efficient construction of this pyrrole derivative is a subject of considerable interest in synthetic organic chemistry. This technical guide provides an in-depth analysis of the primary synthetic routes for obtaining this compound, designed for researchers, chemists, and professionals in drug development. We will explore the strategic considerations, mechanistic underpinnings, and practical execution of key methodologies, including the Paal-Knorr synthesis, the Barton-Zard reaction, and strategies involving the functionalization of a pre-formed pyrrole core.

Strategic Overview of Synthetic Pathways

The synthesis of this compound can be broadly categorized into two strategic approaches:

-

Ring Formation Strategies: These methods construct the pyrrole ring and incorporate the acetic acid side chain (or its precursor) concurrently or sequentially. The Paal-Knorr and Barton-Zard syntheses are exemplary of this approach.

-

Pyrrole Functionalization Strategies: These methods begin with a simple, pre-existing pyrrole ring and introduce the C2-acetic acid moiety through C-C bond-forming reactions. This is often a more direct and modular approach.

The choice of strategy is dictated by factors such as the availability of starting materials, desired substitution patterns on the pyrrole ring, scalability, and overall yield.

Pathway I: The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a foundational method for constructing pyrrole rings, first reported in 1884.[2][3] It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions.[2][4]

Mechanistic Principle

The reaction is a classic example of cyclizing condensation. The mechanism proceeds through the formation of a hemiaminal, followed by an intramolecular nucleophilic attack to form a five-membered cyclic intermediate. Subsequent dehydration steps lead to the formation of the aromatic pyrrole ring.[2][5] The ring-closure is often the rate-determining step.[4][5]

References

Spectroscopic Characterization of 2-(1H-pyrrol-2-yl)acetic acid: An In-depth Technical Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for 2-(1H-pyrrol-2-yl)acetic acid, a key heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of directly published experimental spectra for this specific molecule, this guide will focus on a comprehensive prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are grounded in the fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

This compound possesses a pyrrole ring, a five-membered aromatic heterocycle, substituted at the C2 position with an acetic acid moiety. This unique combination of a heteroaromatic ring and a carboxylic acid functional group gives rise to a distinct spectroscopic fingerprint. The structural features to be identified include the protons and carbons of the pyrrole ring, the methylene protons and carbon of the acetic acid side chain, and the acidic proton of the carboxyl group, as well as the N-H proton of the pyrrole ring.

Molecular Structure:

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show five distinct signals corresponding to the N-H proton, the three pyrrole ring protons, the methylene protons, and the carboxylic acid proton. The chemical shifts are influenced by the aromaticity of the pyrrole ring and the electron-withdrawing nature of the carboxylic acid group.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | broad singlet | 1H | COOH |

| ~10.5 - 11.5 | broad singlet | 1H | N-H |

| ~6.7 | multiplet | 1H | H5 |

| ~6.0 | multiplet | 1H | H3 |

| ~5.9 | multiplet | 1H | H4 |

| ~3.6 | singlet | 2H | CH₂ |

Interpretation:

-

Carboxylic Acid Proton (COOH): This proton is expected to appear as a broad singlet at a downfield chemical shift (δ ~11.0-12.0 ppm) due to its acidic nature and hydrogen bonding with the solvent.

-

N-H Proton: The pyrrole N-H proton is also expected to be a broad singlet in a similar downfield region (δ ~10.5-11.5 ppm).

-

Pyrrole Ring Protons (H3, H4, H5): These three protons on the pyrrole ring will appear in the aromatic region. Based on data for similar compounds like pyrrole-2-carboxylic acid, the H5 proton, being adjacent to the nitrogen, is expected at the most downfield position of the three (~6.7 ppm)[1]. The H3 and H4 protons will be more upfield (~6.0 and ~5.9 ppm, respectively) and will show coupling to each other and to the H5 proton, resulting in complex multiplets[1].

-

Methylene Protons (CH₂): The two protons of the methylene group are chemically equivalent and are expected to appear as a singlet at approximately δ 3.6 ppm. The adjacent sp²-hybridized carbon of the pyrrole ring and the carbonyl group will cause a downfield shift.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected for the six carbon atoms of this compound.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C=O |

| ~128 | C2 |

| ~118 | C5 |

| ~108 | C3 |

| ~105 | C4 |

| ~30 | CH₂ |

Interpretation:

-

Carbonyl Carbon (C=O): The carboxylic acid carbonyl carbon is expected to have the most downfield chemical shift, around δ 173 ppm.

-

Pyrrole Ring Carbons (C2, C3, C4, C5): The four carbons of the pyrrole ring will appear in the aromatic region. The C2 carbon, being substituted, will be the most downfield of the ring carbons (~128 ppm). The chemical shifts of C3, C4, and C5 are predicted based on the known values for pyrrole and its derivatives, with C5 being more downfield than C3 and C4 due to its proximity to the nitrogen atom[2].

-

Methylene Carbon (CH₂): The methylene carbon is expected to be the most upfield signal, at approximately δ 30 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the O-H, N-H, C-H, C=O, and C=C bonds.

Predicted IR Data:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3300 | Medium, sharp | N-H stretch |

| 3300 - 2500 | Strong, broad | O-H stretch (carboxylic acid) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| 1600 - 1450 | Medium | C=C stretch (aromatic ring) |

Interpretation:

-

O-H Stretch: A very broad and strong absorption band is expected in the region of 3300-2500 cm⁻¹ due to the hydrogen-bonded O-H stretching of the carboxylic acid dimer[3][4].

-

N-H Stretch: A medium to sharp absorption band around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the pyrrole ring.

-

C-H Stretches: Aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹[3].

-

C=O Stretch: A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the carboxylic acid[4].

-

C=C Stretches: Medium intensity bands in the 1600-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic pyrrole ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions would be observed.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): The molecular weight of this compound is 125.13 g/mol [5]. Therefore, the molecular ion peak (M⁺) is expected at m/z = 125.

-

Key Fragmentations:

-

Loss of COOH: A prominent fragment would be observed at m/z = 80, corresponding to the loss of the carboxylic acid group (-COOH, 45 Da). This would result in the formation of a stable pyrrolylmethyl cation.

-

Loss of H₂O: While less common for the molecular ion, loss of water (18 Da) from fragment ions could occur.

-

Pyrrole Ring Fragmentation: Further fragmentation of the pyrrole ring itself would lead to smaller fragment ions.

-

Fragmentation Workflow:

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocols

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum (transmittance or absorbance vs. wavenumber).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Ionization: Ionize the sample molecules. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically produces the protonated or deprotonated molecular ion.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

Conclusion

This technical guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. By understanding the expected NMR, IR, and MS spectra, researchers can confidently identify and characterize this compound in their synthetic and analytical workflows. The interpretations and protocols provided herein serve as a valuable resource for the scientific community engaged in the study of pyrrole-based molecules. It is important to reiterate that the spectral data presented are predictions and should be confirmed with experimental data when it becomes available.

References

- 1. Pyrrole-2-carboxylic acid(634-97-9) 1H NMR [m.chemicalbook.com]

- 2. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. IR Absorption Table [webspectra.chem.ucla.edu]

- 5. This compound | C6H7NO2 | CID 4220146 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical properties of 2-(1H-pyrrol-2-yl)acetic acid

An In-depth Technical Guide to the Chemical Properties of 2-(1H-pyrrol-2-yl)acetic Acid

Foreword

For the discerning researcher in medicinal chemistry and drug development, understanding the foundational properties of a core scaffold is paramount. This compound is more than a simple heterocyclic compound; it is a versatile building block, the nucleus of several significant therapeutic agents, and a subject of ongoing research. Its unique combination of an aromatic, electron-rich pyrrole ring directly tethered to a carboxylic acid moiety imparts a fascinating and highly tunable chemical personality. This guide moves beyond a simple recitation of data, offering an in-depth exploration of its structure, reactivity, synthesis, and applications, grounded in established scientific principles and experimental evidence. We will dissect the causality behind its behavior, providing the field-proven insights necessary to harness its full potential in the laboratory.

Molecular Structure and Physicochemical Profile

This compound, with the chemical formula C₆H₇NO₂, is comprised of a five-membered aromatic pyrrole ring substituted at the C2 position with an acetic acid group.[1] The planarity of the pyrrole ring and the sp³-hybridized methylene bridge of the side chain are key structural features influencing its interactions and reactivity.

The pyrrole ring is an electron-rich aromatic system, a consequence of the nitrogen lone pair's participation in the π-electron cloud. This electronic characteristic is the primary driver of the molecule's reactivity, particularly concerning electrophilic substitution on the ring. Conversely, the carboxylic acid group is electron-withdrawing and serves as a handle for a multitude of chemical transformations, including salt formation, esterification, and amidation.

Table 1: Core Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 79673-53-3 | [1] |

| Molecular Formula | C₆H₇NO₂ | [1] |

| Molecular Weight | 125.13 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Topological Polar Surface Area | 42.2 Ų | [2] |

| Hydrogen Bond Donors | 1 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Predicted pKa (N-methyl derivative) | 4.48 ± 0.10 | [3] |

| Canonical SMILES | C1=CNC(=C1)CC(=O)O | [1] |

Note: The pKa value is for the N-methyl derivative, which serves as a close proxy for the parent compound's carboxylic acid acidity.

Acidity, Reactivity, and Electronic Effects

The chemical behavior of this compound is a direct result of the electronic interplay between the pyrrole ring and the acetic acid side chain.

Acidity

The carboxylic acid proton is the most acidic proton in the molecule. The acidity is comparable to other simple carboxylic acids, though it is influenced by the adjacent pyrrole ring. The N-methylated analog, 1-methyl-1H-pyrrole-2-acetic acid, has a predicted pKa of approximately 4.48, indicating it is a weak acid.[3] This acidity is crucial for its biological activity and for purification strategies, allowing for selective extraction into aqueous base and re-precipitation with acid.

Reactivity of the Pyrrole Ring

As an electron-rich aromatic system, the pyrrole ring is highly susceptible to electrophilic attack. The substitution pattern is directed by the activating nature of the ring nitrogen and the position of the acetic acid side chain. The C5 position is generally the most favored site for electrophilic substitution due to resonance stabilization of the intermediate sigma complex. Common reactions include:

-

Halogenation: Introduction of bromine or chlorine at the C5 position.

-

Nitration and Sulfonation: Can be achieved under carefully controlled conditions to avoid polymerization, which the activated ring is prone to.

-

Vilsmeier-Haack Reaction: Formylation, typically at the C5 position, is a common transformation used to elaborate the structure, as seen in the synthesis of various derivatives.[4]

Reactivity of the Acetic Acid Side Chain

The carboxylic acid group provides a versatile anchor for derivatization, a key feature leveraged in drug development. Standard transformations include:

-

Esterification: Reaction with alcohols under acidic conditions to form esters, such as the methyl ester derivative.[5]

-

Amidation: Coupling with amines using standard peptide coupling reagents (e.g., DCC, EDC) to form amides. This is a cornerstone of creating libraries of compounds for structure-activity relationship (SAR) studies.

-

Hydrazide Formation: Reaction with hydrazine to produce the corresponding hydrazide, a useful intermediate for further synthesis.[6]

Caption: Reactivity hotspots of this compound.

Synthesis and Purification Workflow

The synthesis of pyrrole acetic acid derivatives often involves multi-step sequences. A representative approach for a substituted analog involves the cycloaddition reaction of a mercaptoacetic acid with a malononitrile derivative under phase transfer catalysis conditions.[7] This highlights a common strategy of building the pyrrole ring system first, followed by modification or introduction of the side chain.

Example Protocol: Synthesis of 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid

This protocol is adapted from a published procedure and serves as an illustrative example of pyrrole synthesis and functionalization.[7]

Trustworthiness Statement: This protocol incorporates in-process monitoring (TLC) and a defined workup and purification procedure to ensure the isolation of the target compound with verifiable purity.

Step-by-Step Methodology:

-

Reagent Preparation: In a 250 mL round-bottom flask, combine 2-mercaptoacetic acid (9.2 g, 0.1 mol), anhydrous potassium carbonate (42 g, 0.3 mol), and tetrabutylammonium bromide (TBAB, 2.58 g, 0.008 mol) in 150 mL of dioxane.

-

Initial Stirring: Stir the mixture vigorously at room temperature for 30 minutes. The potassium carbonate acts as the base, and TBAB serves as the phase transfer catalyst.

-

Addition of Precursor: Add 2-(2-oxo-2-phenylethyl)malononitrile (0.1 mol) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction for approximately 2.5 hours, monitoring its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Filtration: Filter the reaction mixture to remove solid potassium salts.

-

Workup - Acidification: Treat the precipitate with distilled water and acidify carefully with dilute HCl. This step protonates the carboxylate, causing the product to precipitate.

-

Isolation: Collect the resulting solid product by filtration, wash with water, and dry to yield the final compound.

Caption: General workflow for synthesis and purification.

Spectroscopic Profile

Characterization of this compound and its derivatives relies on standard spectroscopic techniques. The following are expected signatures based on data from closely related analogs.[7]

-

¹H NMR:

-

Pyrrole Protons: Three distinct signals in the aromatic region (typically δ 6.0-7.0 ppm), corresponding to the protons at the C3, C4, and C5 positions.

-

Methylene Protons (-CH₂-): A singlet around δ 3.6 ppm.

-

NH Proton: A broad singlet, typically downfield (δ > 10 ppm).

-

Carboxylic Acid Proton (-OH): A very broad singlet, often further downfield (δ > 12 ppm).

-

-

¹³C NMR:

-

Carbonyl Carbon (-C=O): A signal in the range of δ 170-175 ppm.

-

Pyrrole Carbons: Four signals corresponding to the carbons of the pyrrole ring.

-

Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.

-

-

Infrared (IR) Spectroscopy:

-

O-H Stretch: A very broad absorption from the carboxylic acid, typically 2500-3300 cm⁻¹.

-

C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹ from the carbonyl group.

-

N-H Stretch: A sharp absorption around 3300-3400 cm⁻¹.

-

Applications in Research and Drug Development

The this compound scaffold is a privileged structure in medicinal chemistry, most notably as the core of several non-steroidal anti-inflammatory drugs (NSAIDs).[8]

-

Tolmetin: A well-known NSAID used for the management of rheumatoid arthritis and osteoarthritis.[8][9] Its structure is 2-(1-methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid.[10]

-

Zomepirac: Another NSAID from this class, effective as a non-opioid analgesic.[8]

-

Aldose Reductase Inhibition: Certain derivatives have been synthesized and shown to inhibit the aldose reductase enzyme and the glycation of proteins, suggesting potential applications in treating diabetic complications.[4]

-

Alzheimer's Disease Research: The pyrrole scaffold has been incorporated into novel derivatives designed as dual inhibitors of acetylcholinesterase (AChE) and beta-secretase 1 (BACE 1), key targets in Alzheimer's disease therapy.[11]

-

General Drug Discovery: The pyrrolidine ring, the saturated analog of pyrrole, is also a widely used scaffold in drug discovery, highlighting the value of five-membered nitrogen heterocycles in developing compounds for CNS disorders, cancer, and diabetes.[12]

Stability, Storage, and Safety

Stability

Pyrrole-containing compounds can be sensitive to strong acids, which can induce polymerization. Hydrolytic stability studies on related structures show that the ester and amide linkages derived from the acetic acid moiety can be cleaved under physiological pH conditions, a factor that can be exploited in prodrug design.[8] The compound may also be sensitive to light and air over long periods, leading to discoloration.

Recommended Storage

For long-term integrity, this compound should be stored in a tightly sealed container, protected from light, and kept in a cool, dry place. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards:[1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Handling Protocol:

-

Always handle in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust or powder.

-

In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This compound is a molecule of significant scientific interest, possessing a rich and tunable chemical profile. The electron-rich nature of its pyrrole core dictates its susceptibility to electrophilic modification, while the carboxylic acid handle provides a gateway for extensive derivatization. This dual functionality has cemented its role as a valuable scaffold in the synthesis of pharmaceuticals, most notably NSAIDs. A thorough understanding of its properties, from reactivity and synthesis to handling and stability, is essential for any researcher aiming to innovate within the fields of medicinal chemistry and materials science.

References

- 1. This compound | C6H7NO2 | CID 4220146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. echemi.com [echemi.com]

- 4. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 1H-Pyrrole-2-acetic acid, 1-methyl-, methyl ester [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetic acid | 26171-23-3 | FM140506 [biosynth.com]

- 11. Design, synthesis, in silico, and in vitro evaluation of pyrrol-2-yl-phenyl allylidene hydrazine carboximidamide derivatives as AChE/BACE 1 dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Activity of 2-(1H-pyrrol-2-yl)acetic Acid Analogs

Introduction: The Pyrrole Scaffold in Modern Drug Discovery

The pyrrole ring is a foundational five-membered nitrogen-containing heterocycle that serves as a privileged scaffold in medicinal chemistry.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it a versatile building block for a vast array of biologically active molecules, from natural products like heme and vitamin B12 to blockbuster synthetic drugs.[2] Among the myriad of pyrrole derivatives, those featuring an acetic acid moiety at the 2-position, the 2-(1H-pyrrol-2-yl)acetic acid core, have garnered significant attention. This structural motif is the cornerstone of notable anti-inflammatory drugs such as Tolmetin and Zomepirac.[4]

The therapeutic potential of this class of compounds extends far beyond inflammation, with analogs demonstrating efficacy as enzyme inhibitors, receptor antagonists, and even insecticidal agents.[5][6][7] This guide offers a comprehensive exploration of the synthesis and diverse biological activities of this compound analogs. We will delve into both classical and modern synthetic methodologies, explain the causal relationships behind experimental choices, and examine the critical structure-activity relationships (SAR) that govern their therapeutic effects. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold in their own discovery programs.

Part 1: Synthetic Strategies for the Pyrrole-2-Acetic Acid Core

The construction of the pyrrole-2-acetic acid skeleton can be achieved through various synthetic avenues. While classical methods laid the groundwork, modern catalytic and multi-component strategies offer improved efficiency, milder conditions, and greater functional group tolerance.

Established Synthetic Routes

Well-known reactions like the Paal-Knorr, Hantzsch, and Barton-Zard syntheses have been historically employed for preparing pyrrole derivatives.[2] However, these methods can be limited by factors such as harsh reaction conditions, the use of excess reagents, and moderate overall yields, prompting the development of more refined approaches.[1]

Modern & Efficient Methodologies

1. Heterogeneous Two-Step Synthesis via Friedel-Crafts/Elimination

A highly efficient and general protocol has been developed utilizing a two-step process that begins with the reaction of pyrroles with β-nitroacrylates.[1] This method leverages solid-supported reagents, which simplifies purification and enhances the sustainability of the synthesis.

-

Step 1: Friedel-Crafts-Elimination: The process initiates with a one-pot Friedel-Crafts reaction between a pyrrole and a β-nitroacrylate, followed by an elimination step. This sequence is typically facilitated by a solid-supported base.

-

Step 2: Reduction: The resulting intermediate is then reduced to yield the final pyrrole-2-acetic acid ester. The choice of reducing agent is critical; for instance, using ammonium formate with a Palladium on carbon (Pd/C) catalyst is effective.[1]

This approach is notable for its good overall yields (ranging from 53-87%) and its ability to accommodate a wide range of substrates.[1]

2. Catalytic Dehydrogenation

Another effective strategy involves the catalytic dehydrogenation of pyrrolidenemalonic acid derivatives.[8] This process directly aromatizes the pyrrolidine ring to form the corresponding pyrrole.

-

Process: The starting pyrrolidenemalonate or malononitrile is treated with a dehydrogenation catalyst, such as palladium, platinum, or rhodium, in either a liquid or vapor phase to yield the pyrrole-2-acetate or acetonitrile.[8]

-

Hydrolysis: The resulting esters or nitriles can then be easily hydrolyzed under standard conditions to afford the desired this compound.[8]

3. Multi-Component and Transition-Metal Catalyzed Syntheses

Modern organic synthesis increasingly relies on powerful catalytic systems to construct complex molecules efficiently.

-

Copper-Catalyzed Synthesis: Polysubstituted pyrroles can be accessed from simple starting materials like aldehydes, amines, and β-nitroalkenes using copper catalysis.[9]

-

Pd, Ru, and Fe Catalysis: A general synthesis for 2-substituted pyrroles has been developed using a sequence of palladium, ruthenium, and iron catalysts, producing only water and ethene as byproducts.[9]

Exemplary Experimental Protocol: Synthesis of 2-[(3-Cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic Acids

The following protocol, adapted from a study on insecticidal agents, illustrates a practical application of modern synthetic methods.[5]

Objective: To synthesize 2-[(3-cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic acid.

Materials:

-

2-(2-oxo-2-phenylethyl)malononitrile

-

2-Mercaptoacetic acid

-

Anhydrous potassium carbonate (K₂CO₃)

-

Tetrabutylammonium bromide (TBAB)

-

Dioxane

-

Diluted Hydrochloric Acid (HCl)

Procedure:

-

A mixture of 2-mercaptoacetic acid (9.2 g, 0.1 mol), anhydrous potassium carbonate (42 g, 0.3 mol), and tetrabutylammonium bromide (TBAB) (2.58 g, 0.008 mol) in 150 mL of dioxane is stirred for 30 minutes at room temperature. The use of TBAB as a phase-transfer catalyst (PTC) is crucial for facilitating the reaction between the aqueous and organic phases.[5]

-

2-(2-oxo-2-phenylethyl)malononitrile (0.1 mol) is added to the reaction mixture.

-

The mixture is stirred for approximately 2.5 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is filtered.

-

The collected precipitate is treated with distilled water and then acidified with diluted HCl.

-

The resulting solid is filtered, washed with water, dried, and crystallized to yield the final product.

Characterization Data for 2-[(3-Cyano-5-phenyl-1H-pyrrol-2-yl)thio]acetic Acid (2a): [5]

-

Appearance: White powder

-

Yield: 90%

-

Melting Point: 135–137 °C

-

IR (cm⁻¹): 1703 (C=O), 2228 (C≡N), 2830–3447 (OH)

-

¹H NMR (DMSO-d₆) δ: 3.6 (s, 2H, CH₂), 6.93–7.68 (m, 6H, Hₐᵣₒₘₐₜᵢ꜀), 12.51 (s, 1H, NH), 13.74 (s, 1H, OH)

-

¹³C NMR (DMSO-d₆) δ: 39.9, 97.4, 109.2, 116.7, 124.5, 127.6, 129.3, 131.1, 131.4, 135.1, and 171.26

Part 2: Diverse Biological Activities and Mechanisms of Action

Analogs of this compound exhibit a remarkable spectrum of biological activities, underscoring the scaffold's versatility.

Anti-inflammatory and Analgesic Activity

The most well-documented activity for this class is anti-inflammatory action.[4]

-

Tolmetin and Zomepirac: These non-steroidal anti-inflammatory drugs (NSAIDs) are classic examples of pyrrole-2-acetic acid derivatives used to treat rheumatoid arthritis and pain.[4]

-

Conformationally Restricted Analogs: Research into tricyclic analogs, which lock the molecule into a specific conformation, has been pursued to enhance analgesic and anti-inflammatory activity.[10]

Enzyme Inhibition

Many analogs function by inhibiting specific enzymes implicated in disease pathways.

-

Aldose Reductase Inhibition: The compound [5-(4-pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid was found to be an inhibitor of the enzyme aldose reductase.[6] This enzyme is a key target in the management of diabetic complications, as its inhibition can prevent the pathological conversion of glucose to sorbitol. The same compound also inhibits the non-enzymatic glycation of proteins, another process linked to diabetic pathology.[6]

-

Metallo-β-lactamase (MBL) Inhibition: In the fight against antibiotic resistance, certain 2-aminopyrrole derivatives have been identified as broad-spectrum inhibitors of metallo-β-lactamases (MBLs).[11] These enzymes are produced by bacteria and are capable of hydrolyzing a wide range of β-lactam antibiotics. Inhibiting MBLs can restore the efficacy of antibiotics like meropenem.[11]

Receptor Antagonism

-

CRTh2 Antagonism: Pyrrolopiperidinone acetic acids have been developed as highly potent antagonists of the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTh2).[7] CRTh2 is a receptor for prostaglandin D2 and is involved in allergic inflammation. Antagonizing this receptor is a therapeutic strategy for conditions like asthma and allergic rhinitis. Notably, structure-kinetic relationship (SKR) studies have optimized these compounds to have very long receptor residence times (up to 23 hours), which can translate to a longer duration of action in vivo.[7]

Other Therapeutic Areas

-

Insecticidal Activity: A series of 2-[(3-cyano-5-aryl-1H-pyrrol-2-yl)thio]acetic acid derivatives have demonstrated significant toxicological effects against the cotton leafworm, Spodoptera littoralis.[5] Certain ester and hydrazide derivatives showed the highest insecticidal bioefficacy, highlighting their potential use in agriculture.[5]

-

Neuroprotective and Antioxidant Activity: In cellular models of neurotoxicity, novel pyrrole derivatives have shown the ability to reverse cytotoxicity induced by neurotoxins like 6-hydroxydopamine (6-OHDA).[12] This suggests a potential role for these compounds in treating neurodegenerative diseases.

-

Anticancer Activity: The broader family of pyrrole-containing compounds, including pyrrolizines, has been extensively investigated for anticancer properties.[3][13]

Part 3: Structure-Activity Relationships (SAR)

Understanding how structural modifications impact biological activity is paramount in medicinal chemistry. For the this compound scaffold, several key SAR trends have been established.

A SAR study on MBL inhibitors based on a 2-amino-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile scaffold revealed several critical structural features:

-

The 3-carbonitrile group is vital for inhibitory potency.

-

The vicinal 4,5-diphenyl substituents are key for activity against multiple MBL subclasses.

-

The N-benzyl side chain is also important for maintaining high potency.[11]

Furthermore, for the anti-inflammatory agent Zomepirac, it was reported that methylation of the acetic acid side chain significantly enhances its anti-inflammatory power.[4] This demonstrates that even small modifications to the core structure can have profound effects on biological function.

Conclusion

The this compound framework represents a highly fruitful and versatile scaffold for drug discovery. Its synthetic accessibility, coupled with the diverse range of biological activities exhibited by its analogs, ensures its continued relevance in medicinal chemistry. From established anti-inflammatory agents to novel enzyme inhibitors and receptor antagonists, the exploration of this chemical space continues to yield compounds with significant therapeutic potential. Future work will likely focus on leveraging modern synthetic methods to create novel, highly functionalized analogs with optimized potency, selectivity, and pharmacokinetic profiles for a new generation of pyrrole-based therapeutics.

References

- 1. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 2. researchgate.net [researchgate.net]

- 3. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. alliedacademies.org [alliedacademies.org]

- 5. Synthesis and Toxicological Effect of Some New Pyrrole Derivatives as Prospective Insecticidal Agents against the Cotton Leafworm, Spodoptera littoralis (Boisduval) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US3957818A - Preparation of pyrrole-2-acetic acid derivatives - Google Patents [patents.google.com]

- 9. Pyrrole synthesis [organic-chemistry.org]

- 10. researchgate.net [researchgate.net]

- 11. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. brieflands.com [brieflands.com]

- 13. pharaohacademy.com [pharaohacademy.com]

A Technical Guide to the Discovery, Synthesis, and Isolation of Novel Pyrrole Acetic Acid Derivatives

Preamble: The Pyrrole Acetic Acid Scaffold in Modern Drug Discovery

The pyrrole ring, a five-membered nitrogen-containing heterocycle, serves as a cornerstone in medicinal chemistry. While not naturally abundant in its free form, the pyrrole nucleus is a critical component of essential biological molecules, including heme, chlorophyll, and vitamin B12.[1][2] Its synthetic derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[2][3]

Within this chemical class, pyrrole-2-acetic acid derivatives are of paramount importance, forming the structural basis for potent non-steroidal anti-inflammatory drugs (NSAIDs) like Tolmetin and Ketorolac.[3][4][5] These agents primarily exert their therapeutic effects by inhibiting cyclooxygenase (COX) enzymes, which are critical mediators of the inflammatory cascade.[6][7] The continued prevalence of inflammatory diseases and the rise of antimicrobial resistance fuel the ongoing search for novel, more effective, and safer pyrrole-based therapeutic agents.[8][9]

This guide provides a comprehensive, technically-grounded framework for the discovery, synthesis, isolation, and characterization of novel pyrrole acetic acid derivatives. It is designed for researchers and drug development professionals, offering field-proven insights into experimental design, execution, and validation.

Chapter 1: A Modern Workflow for Derivative Discovery and Validation

The journey from a conceptual molecule to a validated lead compound is a multi-stage process requiring a synergistic application of synthetic chemistry, analytical science, and biological screening. The process is not merely linear but often iterative, with findings from biological assays informing the design of next-generation derivatives.

Below is a generalized workflow that outlines the critical stages in the discovery and validation pipeline.

Figure 1: High-level workflow for the discovery and validation of novel pyrrole acetic acid derivatives.

Chapter 2: Synthesis of the Pyrrole Acetic Acid Core

The selection of a synthetic strategy is a critical decision point, balancing efficiency, scalability, substrate scope, and environmental impact. While classical methods exist, modern approaches prioritize atom economy and procedural simplicity.

Rationale for Method Selection: Heterogeneous Catalysis

We will focus on a contemporary and highly efficient two-step protocol that utilizes a heterogeneous catalyst. This method, starting from readily available pyrroles and β-nitroacrylates, offers several distinct advantages:[4][5]

-

High Efficiency: The reactions proceed with good to excellent yields.[5]

-

Sustainability: The use of a solid-supported catalyst (like Palladium on Carbon, Pd/C) simplifies purification, as the catalyst can be removed by simple filtration. This minimizes the need for elaborate and solvent-intensive work-ups.[5]

-

Versatility: The method is applicable to a wide range of substituted pyrroles and acrylates, allowing for the generation of a diverse chemical library.[5]

Experimental Protocol: A Two-Step Synthesis

The synthesis involves an initial Friedel-Crafts-type addition followed by a catalytic reduction of the nitro group to furnish the final acetic acid or ester derivative.

References

- 1. Pyrrole - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A new fully heterogeneous synthesis of pyrrole-2-acetic acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. acgpubs.org [acgpubs.org]

A Senior Application Scientist's Guide to the Theoretical Investigation of 2-(1H-pyrrol-2-yl)acetic Acid: A Computational Chemistry Whitepaper

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on performing and interpreting theoretical calculations on the structure of 2-(1H-pyrrol-2-yl)acetic acid. This molecule, a notable scaffold in medicinal chemistry, serves as an exemplary case for the application of computational methods to elucidate structural and electronic properties that govern molecular interactions and reactivity.

Introduction: The Significance of this compound in Drug Discovery

This compound and its derivatives are of significant interest in the pharmaceutical industry. The pyrrole ring is a key heterocyclic motif found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities.[1] The acetic acid side chain provides a crucial functional group for interacting with biological targets, such as enzymes and receptors.[2] Understanding the three-dimensional structure, conformational flexibility, and electronic landscape of this molecule is paramount for rational drug design and the development of novel therapeutic agents.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful and cost-effective avenue to explore the molecular properties of this compound at the atomic level. These methods can predict with high accuracy its stable conformations, geometric parameters (bond lengths, angles, and dihedrals), vibrational frequencies, and electronic characteristics, providing insights that are often challenging to obtain through experimental techniques alone.

This guide will walk through the essential theoretical background, a detailed step-by-step computational workflow, and the interpretation of the calculated results, empowering researchers to apply these methods to their own investigations of this and similar molecules.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is crucial.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has emerged as the most widely used quantum chemical method for studying medium-sized organic molecules.[3][4] It offers a favorable compromise between accuracy and computational expense. The core idea of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction.

For the study of pyrrole derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a well-established and reliable choice.[5] It combines the strengths of Hartree-Fock theory with density functional approximations, providing a robust description of molecular geometries and energies.

Basis Sets: The Building Blocks of Molecular Orbitals

The basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the quality of the calculation. A larger, more flexible basis set will yield more accurate results but at a higher computational cost.

For molecules containing first- and second-row atoms, Pople-style basis sets are commonly employed. The 6-311++G(d,p) basis set is highly recommended for this type of study.[5][6] Let's break down its nomenclature:

-

6-311 : Describes the number of Gaussian functions used to represent the core and valence atomic orbitals.

-

++G : Indicates the addition of diffuse functions on both heavy atoms and hydrogen atoms. These are essential for describing anions and systems with lone pairs of electrons, such as the oxygen and nitrogen atoms in our molecule.

-

(d,p) : Represents the inclusion of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for greater flexibility in the shape of the atomic orbitals, which is critical for accurately describing chemical bonds.

The Computational Workflow: A Step-by-Step Protocol

This section outlines a detailed protocol for performing theoretical calculations on this compound. While specific commands may vary depending on the quantum chemistry software package used (e.g., Gaussian, ORCA, Spartan), the fundamental steps remain the same.

Step 1: Molecular Structure Input

The first step is to create an initial 3D structure of this compound. This can be done using any molecular building software (e.g., Avogadro, ChemDraw, GaussView). The IUPAC name is this compound, and its SMILES string is C1=CNC(=C1)CC(=O)O. It is important to start with a reasonable initial geometry, although the subsequent optimization step will refine this structure.

Step 2: Geometry Optimization

The goal of geometry optimization is to find the lowest energy arrangement of the atoms, which corresponds to the most stable structure of the molecule.

Protocol:

-

Select the computational method: B3LYP/6-311++G(d,p).

-

Specify the task: Geometry Optimization.

-

Initiate the calculation. The software will iteratively adjust the positions of the atoms to minimize the total energy of the molecule.

-

Verify convergence: Ensure the calculation has converged successfully by checking the output file for convergence criteria (e.g., forces and displacements below a certain threshold).

Step 3: Vibrational Frequency Analysis

Once the geometry is optimized, a frequency calculation must be performed at the same level of theory. This serves two critical purposes:

-

Confirmation of a true minimum: A stable, optimized structure will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) on the potential energy surface, and the geometry needs to be further optimized.

-

Prediction of the infrared (IR) spectrum: The calculated vibrational frequencies and their corresponding intensities can be used to simulate the IR spectrum of the molecule. This can be a valuable tool for comparing with experimental spectroscopic data.

Protocol:

-

Use the optimized geometry from the previous step.

-

Select the computational method: B3LYP/6-311++G(d,p).

-

Specify the task: Frequency.

-

Run the calculation.

The following diagram illustrates the overall computational workflow:

References

- 1. :: 2-(2-(1-Methyl-5-(4-methylbenzoyl)-1H-pyrrol-2-yl)acetamido)acetic acid | Cas no:87344-05-6 | Svaklifesciences :: [svaklifesciences.com]

- 2. chemscene.com [chemscene.com]

- 3. scispace.com [scispace.com]

- 4. 1H-Pyrrole-2-carboxylic acid [webbook.nist.gov]

- 5. This compound | C6H7NO2 | CID 4220146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-(1H-pyrrol-2-yl)acetic acid in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that profoundly influences drug development, from synthesis and purification to formulation and bioavailability.[1][2][3] This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(1H-pyrrol-2-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. Lacking a comprehensive public database of its solubility across a wide range of organic solvents, this document focuses on the underlying principles governing its solubility and presents detailed, field-proven protocols for its experimental determination. We will explore the molecular structure of this compound, predict its solubility behavior based on physicochemical properties, and provide step-by-step methodologies for generating reliable solubility data. This guide is intended for researchers, scientists, and drug development professionals seeking to characterize and optimize processes involving this important compound.

Introduction: The Significance of Solubility

This compound is a valuable intermediate in the synthesis of a variety of pharmacologically active compounds. Its molecular structure, featuring a pyrrole ring and a carboxylic acid moiety, imparts unique chemical properties that are leveraged in the design of novel therapeutics. Understanding its solubility is not merely an academic exercise; it is a fundamental requirement for:

-

Process Chemistry: Designing efficient crystallization, extraction, and purification protocols.[1]

-

Formulation Science: Developing stable and bioavailable drug products.

-

In Vitro and In Vivo Studies: Ensuring accurate compound concentration in biological assays.[4][5]

The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the interplay of intermolecular forces.[3] This guide will provide the theoretical and practical tools necessary to navigate this complexity for this compound.

Physicochemical Properties and Theoretical Solubility Profile

To predict the solubility of this compound, we must first analyze its key molecular properties.

| Property | Value / Description | Implication for Solubility |

| Molecular Formula | C₆H₇NO₂[6] | |

| Molecular Weight | 125.13 g/mol [6] | |

| Structure | A pyrrole ring substituted at the 2-position with an acetic acid group. | The molecule possesses both hydrogen bond donors (N-H of the pyrrole, O-H of the carboxylic acid) and hydrogen bond acceptors (C=O and O-H of the carboxylic acid). |

| pKa (predicted) | The carboxylic acid proton is acidic, while the pyrrole N-H is weakly acidic. A predicted pKa for a similar compound, 2-(1H-pyrrol-2-ylformamido)acetic acid, is approximately 3.78.[7] | The ionization state is pH-dependent, but in non-aqueous organic solvents, the neutral form will predominate. The acidic proton of the carboxylic acid is the primary site for strong interactions with basic solvents. |

| Hydrogen Bonding | The molecule can act as both a hydrogen bond donor and acceptor. | This is a dominant factor in its solubility. It will have a strong affinity for polar protic and polar aprotic solvents that can participate in hydrogen bonding. |

Theoretical Solubility Profile:

Based on the "like dissolves like" principle and the physicochemical properties above, we can predict the solubility of this compound in different classes of organic solvents:

-

High Solubility Expected: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP). These solvents can act as strong hydrogen bond acceptors for the carboxylic acid and pyrrole N-H protons. Qualitative data indicates slight solubility in DMSO.[7]

-

Moderate to High Solubility Expected: In polar protic solvents like methanol, ethanol, and isopropanol. These solvents can act as both hydrogen bond donors and acceptors, facilitating dissolution. Qualitative data suggests slight solubility in methanol.[7]

-

Low Solubility Expected: In non-polar solvents such as hexane, toluene, and diethyl ether. The large difference in polarity between the solute and these solvents will result in weak solute-solvent interactions compared to the strong solute-solute interactions in the crystal lattice.

The following diagram illustrates the key intermolecular interactions that govern the dissolution process.

Caption: Intermolecular interactions driving solubility.

Experimental Determination of Thermodynamic Solubility

Thermodynamic solubility is the maximum concentration of a solute that can dissolve in a solvent at equilibrium under specific conditions.[8] The most common and reliable method for its determination is the Shake-Flask method, which is recognized by regulatory bodies like the OECD.[9][10][11]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in the solvent for a sufficient period to allow the system to reach equilibrium.[12] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified using a suitable analytical technique.[4]

Detailed Experimental Protocol

Objective: To determine the thermodynamic solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

HPLC-UV or UPLC-UV system

Procedure:

-

Preparation:

-

Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Add a precise volume of the chosen organic solvent (e.g., 1.0 mL) to the vial.

-

Prepare at least three replicate vials for each solvent.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 700 rpm).[8]

-

Agitate the samples for a predetermined time to ensure equilibrium is reached. A common duration is 24 hours.[8][9] Rationale: A 24-hour period is typically sufficient for most compounds to reach thermodynamic equilibrium. For novel compounds, it is advisable to perform a time-to-equilibrium study by taking measurements at multiple time points (e.g., 4, 8, 24, and 48 hours) to confirm that the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid. Rationale: Centrifugation is a critical step to separate the bulk of the undissolved solid from the saturated supernatant, preventing premature clogging of the syringe filter.

-

Carefully withdraw the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean collection vial. Rationale: Filtration removes any remaining fine particulates, ensuring that the analyzed sample represents only the dissolved compound.

-

-

Quantification (HPLC-UV):

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent used for the solubility test.

-

Dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV.

-

Construct a calibration curve by plotting the peak area against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve and then calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the thermodynamic solubility.[4]

-

The following diagram outlines the experimental workflow for the Shake-Flask method.

Caption: Shake-Flask method experimental workflow.

Data Presentation

For clear and comparative analysis, the experimentally determined solubility data should be summarized in a structured table.

| Solvent | Solvent Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Isopropanol | Polar Protic | 25 | Experimental Value | Calculated Value |

| Acetone | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Tetrahydrofuran (THF) | Polar Aprotic | 25 | Experimental Value | Calculated Value |

| Toluene | Non-Polar | 25 | Experimental Value | Calculated Value |

| n-Heptane | Non-Polar | 25 | Experimental Value | Calculated Value |

Safety and Handling

Working with this compound and organic solvents requires strict adherence to safety protocols to mitigate risks.[13]

5.1. Compound-Specific Hazards:

-

This compound is harmful if swallowed, causes skin irritation, and causes serious eye irritation.[6] It may also cause respiratory irritation.[6][14]

-

Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17][18][19]

5.2. Organic Solvent Hazards:

-

Flammability: Many organic solvents are highly flammable (e.g., acetone, methanol, heptane).[20] Keep them away from ignition sources such as open flames, hot plates, and sparks.[21][22]

-

Toxicity: Solvents can be toxic if inhaled, ingested, or absorbed through the skin.[16][21] Chronic exposure can lead to organ damage.

-

Handling: Always work with volatile organic solvents in a chemical fume hood.[16][17] Ensure all containers are properly labeled and sealed when not in use.[16]

5.3. Waste Disposal:

-

Dispose of all chemical waste, including unused solvents and sample solutions, in accordance with institutional and local regulations.[20] Do not pour organic solvents down the drain.

Conclusion

References

- 1. d-nb.info [d-nb.info]

- 2. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 3. echemi.com [echemi.com]

- 4. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 5. evotec.com [evotec.com]

- 6. This compound | C6H7NO2 | CID 4220146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 98276-81-4 CAS MSDS (2-(1H-pyrrol-2-ylformamido)acetic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. enamine.net [enamine.net]

- 10. mhlw-grants.niph.go.jp [mhlw-grants.niph.go.jp]

- 11. govinfo.gov [govinfo.gov]

- 12. bioassaysys.com [bioassaysys.com]

- 13. Using solvents safely in the lab | Lab Manager [labmanager.com]

- 14. 2-(1H-pyrrol-1-yl)propanoic acid | C7H9NO2 | CID 4442771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. aksci.com [aksci.com]

- 16. safety.fsu.edu [safety.fsu.edu]

- 17. files.upei.ca [files.upei.ca]

- 18. tcichemicals.com [tcichemicals.com]

- 19. tcichemicals.com [tcichemicals.com]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. fishersci.com [fishersci.com]

An In-Depth Technical Guide on the Preliminary Cytotoxicity of 2-(1H-pyrrol-2-yl)acetic acid

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on conducting a preliminary in vitro cytotoxicity assessment of the novel compound, 2-(1H-pyrrol-2-yl)acetic acid. Leveraging established methodologies for analogous pyrrole-based compounds, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a robust initial evaluation.

Introduction to this compound and the Rationale for Cytotoxicity Screening

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer agents.[1][2] The compound this compound, with its unique structural features, represents a candidate for investigation into its potential pharmacological activities. Preliminary cytotoxicity screening is a critical first step in the drug discovery pipeline to identify and characterize the potential of a compound to inhibit cell growth or induce cell death, providing essential information for further development. The insights gained from these initial studies are fundamental in guiding future research into its mechanism of action and therapeutic potential.

Chemical Structure of this compound:

-

IUPAC Name: this compound[3]

-

Molecular Formula: C6H7NO2[3]

-

Molecular Weight: 125.13 g/mol [3]

-

CAS Number: 79673-53-3[3]

Foundational Principles of In Vitro Cytotoxicity Assessment

In vitro cytotoxicity assays are indispensable tools for evaluating the effect of a test compound on cultured cells.[4][5] These assays measure various cellular parameters to determine cell viability, proliferation, and the mode of cell death. The choice of assay depends on the specific research question and the anticipated mechanism of action of the compound. For a preliminary screen of this compound, a metabolic activity-based assay, such as the MTT assay, is a robust and widely accepted starting point.[6][7]

The MTT Assay: A Colorimetric Approach to Measuring Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that assesses cell metabolic activity.[6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6][7] The amount of formazan produced is directly proportional to the number of living, metabolically active cells. This assay provides a quantitative measure of cell viability and is a reliable method for assessing the cytotoxic effects of chemical compounds.[6]

Experimental Workflow: A Step-by-Step Guide

The following diagram illustrates the typical workflow for a preliminary cytotoxicity assessment using the MTT assay.

Figure 1. Experimental workflow for the MTT-based cytotoxicity assessment.

Detailed Protocol for MTT Assay

This protocol is a general guideline and may require optimization based on the specific cell line and laboratory conditions.

Materials:

-

Selected cancer cell line (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

MTT solution (5 mg/mL in PBS)

-

96-well flat-bottom sterile microplates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cell line to approximately 80% confluency.

-

Trypsinize and resuspend the cells in fresh complete medium.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[1][7]

-

Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

-

-

Compound Preparation and Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.

-

Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions.

-

Include appropriate controls:

-

Vehicle control: Cells treated with the same concentration of DMSO used for the highest compound concentration.

-

Untreated control: Cells in complete medium only.

-

Blank: Medium only (no cells).[5]

-

-

-

Incubation:

-

MTT Assay:

-

Data Acquisition:

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each concentration of this compound.

Calculation of Percent Cell Viability:

Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] x 100

The results are typically plotted as a dose-response curve with the concentration of the compound on the x-axis and the percentage of cell viability on the y-axis. From this curve, the half-maximal inhibitory concentration (IC50) value can be determined. The IC50 is the concentration of the compound that reduces cell viability by 50% and is a standard measure of a compound's cytotoxic potency.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Percent Viability (%) |

| 0 (Untreated) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.06 | 94.4 |

| 10 | 0.95 | 0.05 | 76.0 |

| 25 | 0.68 | 0.04 | 54.4 |

| 50 | 0.42 | 0.03 | 33.6 |

| 100 | 0.21 | 0.02 | 16.8 |

Potential Mechanisms of Cytotoxicity of Pyrrole Derivatives

While the specific mechanism of this compound is yet to be elucidated, studies on other pyrrole derivatives suggest several potential pathways that could be investigated in subsequent studies.

Figure 2. Potential mechanisms of cytotoxicity for pyrrole-based compounds.

Further investigations could involve assays to detect apoptosis (e.g., Annexin V/PI staining), cell cycle analysis by flow cytometry, and measurement of reactive oxygen species (ROS) production.[1][9][10] Some pyrrole-containing compounds have also been shown to inhibit specific enzymes, such as aldose reductase.[11]

Conclusion and Future Directions

This guide provides a foundational approach to assessing the preliminary cytotoxicity of this compound. A positive result in these initial screens, indicated by a low IC50 value, would warrant further investigation into the compound's mechanism of action and its selectivity for cancer cells over normal cells. Subsequent studies should aim to elucidate the specific molecular targets and signaling pathways affected by this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. benchchem.com [benchchem.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. This compound | C6H7NO2 | CID 4220146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The mechanism of indole acetic acid cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of [5-(4-pyrrol-1-yl-benzoyl)-1 H-pyrrol-2-yl)]-acetic acid and in vitro study of its inhibitory activity on aldose reductase enzyme and on protein glycation - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2-(1H-pyrrol-2-yl)acetic Acid: An Application Note and Detailed Experimental Protocol

Introduction: The Significance of the Pyrrole-2-Acetic Acid Scaffold

The pyrrole ring is a fundamental heterocyclic motif present in a vast array of biologically active natural products and synthetic pharmaceuticals. The introduction of an acetic acid moiety at the 2-position of the pyrrole ring gives rise to 2-(1H-pyrrol-2-yl)acetic acid, a key structural component and versatile building block in medicinal chemistry. This scaffold is notably found in several non-steroidal anti-inflammatory drugs (NSAIDs), where it plays a crucial role in their pharmacological activity. The development of robust and efficient synthetic routes to this important molecule is therefore of significant interest to researchers in drug discovery and development.

This application note provides a comprehensive guide to a reliable and accessible two-step synthesis of this compound. The described methodology is designed to be adaptable for laboratory-scale synthesis and is accompanied by detailed experimental protocols, characterization data, and troubleshooting guidance to ensure successful execution.

Comparative Overview of Synthetic Strategies

Several synthetic strategies have been developed for the synthesis of pyrrole-2-acetic acid and its derivatives. Classical methods such as the Paal-Knorr synthesis , which involves the condensation of a 1,4-dicarbonyl compound with an amine, offer a foundational approach to the pyrrole ring system.[1][2] More contemporary methods have also emerged, including those that utilize β-nitroacrylates as versatile starting materials.[3][4]

Another notable approach involves the catalytic dehydrogenation of pyrrolidenemalonates or pyrrolidenemalononitriles, followed by hydrolysis to yield the desired pyrrole-2-acetic acid.[5] This method, while effective, may require specialized equipment for the catalytic dehydrogenation step.

The protocol detailed in this application note follows a practical and widely applicable two-step sequence:

-

Synthesis of the intermediate, 2-(1H-pyrrol-2-yl)acetonitrile.

-

Hydrolysis of the nitrile to afford the target carboxylic acid, this compound.

This approach is advantageous due to the commercial availability of starting materials and the straightforward nature of the chemical transformations.

Experimental Protocol: A Two-Step Synthesis

This protocol provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of 2-(1H-pyrrol-2-yl)acetonitrile

This step involves the reaction of pyrrole with chloroacetonitrile in the presence of a suitable base.

Materials and Reagents:

-

Pyrrole

-

Chloroacetonitrile

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Dichloromethane

-

Hexane

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Dropping funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere.

-

Suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of pyrrole (1 equivalent) in anhydrous THF to the sodium hydride suspension via the dropping funnel.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

-

Cool the mixture back to 0 °C and add a solution of chloroacetonitrile (1.1 equivalents) in anhydrous THF dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield 2-(1H-pyrrol-2-yl)acetonitrile.

Step 2: Hydrolysis of 2-(1H-pyrrol-2-yl)acetonitrile to this compound